molecular formula C12H6ClFN2OS2 B2573377 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 905674-42-2

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2573377
CAS No.: 905674-42-2
M. Wt: 312.76
InChI Key: VYBVNICPXMWLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a carboxamide group, a benzothiazole ring, and a chlorine atom

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may interfere with essential biochemical processes of the bacteria.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the pathways involved in the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the inhibition of growth or death of Mycobacterium tuberculosis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide.

This compound, like other benzothiazole derivatives, shows promise in the field of anti-tubercular drug development .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide are largely determined by its interactions with various biomolecules. It has been found that benzothiazole derivatives exhibit inhibitory activity against M. tuberculosis . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the life cycle of M. tuberculosis .

Cellular Effects

The cellular effects of this compound are likely to be multifaceted, given the complex nature of cellular processes. It is known that benzothiazole derivatives can exhibit antibacterial activity , suggesting that this compound may influence cell function by disrupting bacterial cell processes. The specific cellular effects of this compound remain to be fully elucidated.

Molecular Mechanism

Given its potential anti-tubercular activity , it may exert its effects by binding to and inhibiting the function of enzymes or proteins essential for the survival and replication of M tuberculosis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and 4-fluorobenzoic acid under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Suzuki-Miyaura cross-coupling reaction between a thiophene boronic acid and a halogenated benzothiazole derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiophene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a benzothiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2OS2/c13-9-5-4-8(18-9)11(17)16-12-15-10-6(14)2-1-3-7(10)19-12/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBVNICPXMWLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.